2,3-Dihydrofuro[2,3-c]pyridin-3-ol is a structural motif present in various heterocyclic compounds that have attracted attention due to their biological activities and potential applications in medicinal chemistry. The interest in these compounds stems from their ability to interact with biological targets, leading to the inhibition or modulation of specific cellular processes. The studies on dihydrofuro[2,3-c]pyridin-3-ol derivatives have revealed their significance in the development of therapeutic agents and their utility in diverse fields such as organic synthesis and material science.
In the realm of organic synthesis, the reduction of dimethyl pyridine-2,3-dicarboxylate to tetrahydrofuro[3,4-b]pyridin-5(7H)-one was observed using sodium borohydride. This unexpected reduction prompted the proposal of a hypothetical mechanism for the reductive process, which could be valuable for the synthesis of related heterocyclic compounds2. Additionally, a diastereoselective synthesis method was developed for trans-2,3-dihydrofurans using a pyridinium ylide assisted tandem reaction. This method demonstrated the utility of these compounds in constructing complex molecular architectures with defined stereochemistry3.
The multicomponent synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones unveiled a novel heterocyclic scaffold with antibacterial properties. The reaction involved 3-aminopyrazol-5-ones, substituted salicylic aldehydes, and acetylacetic ester, and it was found that various heterocyclic amines could be incorporated into the scaffold. Some of the synthesized compounds exhibited notable antibacterial activities, indicating their potential as leads for the development of new antibacterial agents4.
The dihydrofuro[3,4-c]pyridinones, a closely related class of compounds, have been identified as inhibitors of the cytolytic effects of perforin, a pore-forming glycoprotein secreted by cytotoxic lymphocytes. A lead structure was discovered through high throughput screening, and subsequent analogues were synthesized to explore structure-activity relationships. These efforts led to the identification of a potent submicromolar inhibitor, which could prevent the perforin-induced lysis of Jurkat T-lymphoma cells, suggesting a potential application in immune-related disorders1.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7